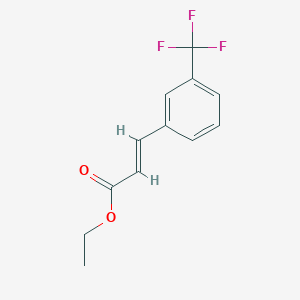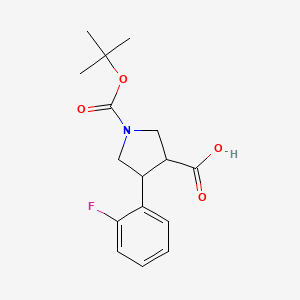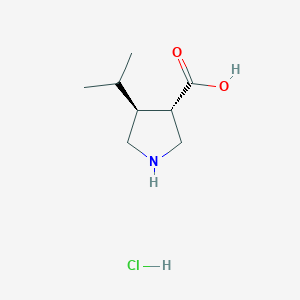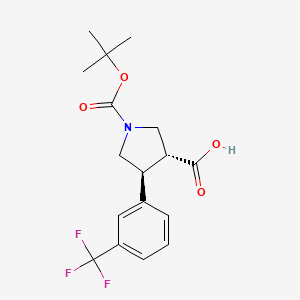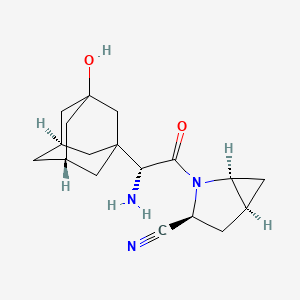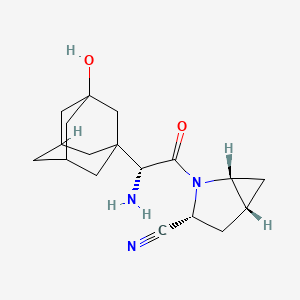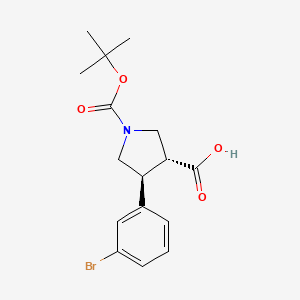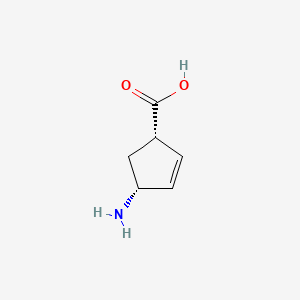
大黄素 8-O-β-D-(6'-O-丙二酰基葡萄糖苷)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin, a naturally occurring anthraquinone derivative found in various plants such as rhubarb and buckthorn. This compound has a molecular formula of C₂₄H₂₂O₁₃ and a molecular weight of 518.42 g/mol . It is known for its diverse biological activities and potential therapeutic applications.
科学研究应用
Emodin 8-O-β-D-(6’-O-Malonylglucoside) has a wide range of scientific research applications:
作用机制
Target of Action
Emodin 8-O-β-D-(6’-O-Malonylglucoside) (Em8G) is a metabolite of emodin It has been used for experimental treatment against sk-n-as neuroblastoma, t98g human glioblastoma, and c6 mouse glioblastoma cancer cells .
Biochemical Pathways
Em8G has been found to affect carbohydrate metabolism in male zebrafish and amino acid metabolism (such as arginine and proline metabolism) in females . This suggests that energy metabolism disorder may be a potential mechanism of its action.
Pharmacokinetics
Its boiling point is predicted to be 8893±650 °C, and its density is predicted to be 1675±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Em8G has been found to cause hepatotoxicity . It has also been observed to promote cell proliferation by regulating cell cycle progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Emodin 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of emodin with a malonylglucoside donor. The reaction is carried out under acidic or basic conditions, often using catalysts such as trifluoromethanesulfonic acid or Lewis acids . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Emodin 8-O-β-D-(6’-O-Malonylglucoside) involves large-scale extraction from plant sources followed by purification using chromatographic techniques. The process may also include enzymatic glycosylation to enhance the efficiency and selectivity of the glycosylation step .
化学反应分析
Types of Reactions
Emodin 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced anthracene derivatives, and various substituted emodin derivatives .
相似化合物的比较
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar therapeutic properties.
Chrysophanol: A structurally related compound with anti-inflammatory and anticancer activities.
Uniqueness
Emodin 8-O-β-D-(6’-O-Malonylglucoside) is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, emodin . This modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
属性
CAS 编号 |
928262-58-2 |
|---|---|
分子式 |
C₂₄H₂₂O₁₃ |
分子量 |
518.42 |
同义词 |
8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


